2-Amino-3-(3-isopropylphenyl)propanoic acid

Overview

Description

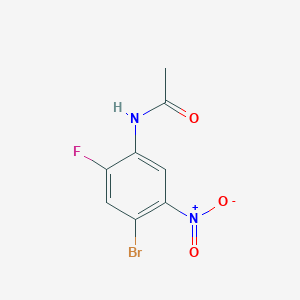

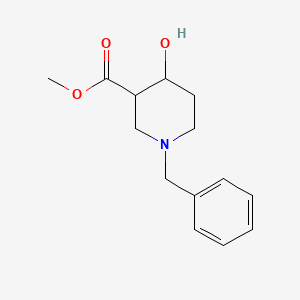

“2-Amino-3-(3-isopropylphenyl)propanoic acid” is likely an amino acid derivative, given its name and structure. Amino acids are organic compounds composed of an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain (R group) that varies between different amino acids . In this case, the side chain is a phenyl group with an isopropyl substituent.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a propanoic acid backbone with an amino group at the 2-position and a phenyl group with an isopropyl substituent at the 3-position .Chemical Reactions Analysis

As an amino acid derivative, “this compound” could potentially participate in reactions typical of amino acids, such as peptide bond formation. The phenyl ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. As an amino acid derivative, it would likely be a solid at room temperature and have both acidic (carboxyl group) and basic (amino group) properties .Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed improved synthesis techniques for racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with furan or thiophene nuclei. These acids were synthesized with yields ranging from 48-94% using the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. The process involved zinc dust and formic acid, ensuring that unfavorable hydrogenolysis did not occur on the thiophene nucleus. This advancement in synthesis is notable for its efficiency and the stability of the final product (Kitagawa et al., 2004; Kitagawa et al., 2005).

Polymorphism in Pharmaceutical Compounds

A study investigated polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a pharmaceutical compound. The research utilized spectroscopic and diffractometric techniques to characterize these forms, overcoming challenges in analytical and physical characterization due to the similarity of their spectra and diffraction patterns (Vogt et al., 2013).

Potentiation of AMPA Receptors

Another study focused on the design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. These potentiators act as positive allosteric modulators at AMPA receptors, enhancing responses mediated through these receptors. The research highlighted the importance of stereochemistry in the potentiating activity, offering insights into the structural requirements for activity in this series (Shepherd et al., 2002).

Synthesis and Evaluation of Pharmaceutical Analogs

Further research has been conducted on the synthesis and biological evaluation of 3-(2-aminocarbonylphenyl)propanoic acid analogs. These analogs were synthesized with a specific moiety on the carboxyamide side chain and evaluated for their binding affinity and antagonist activity for the EP3 receptor. The study also addressed metabolic stability, in vivo efficacy, and pharmacokinetic profiles, contributing to the development of potent and selective EP3 receptor antagonists (Asada et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-(3-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-3-4-9(6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRDTJYORKPIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)

![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)

![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)

![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)